molecular formula C9H7BrN2O B190269 2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 113559-18-5

2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No. B190269
M. Wt: 239.07 g/mol
InChI Key: QGFGDFNPKLHQRE-UHFFFAOYSA-N
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Description

“2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole and is an amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of imidazole-containing compounds like “2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone” can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone” includes an imidazole ring, which is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole-containing compounds like “2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone” can undergo various chemical reactions. For instance, they can participate in condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

  • Immunomodulatory Activities:

    • Compounds derived from bromination of 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone, including those with imidazo[1,2-a]pyridine moieties, showed potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes, as well as inhibition of NO generation stimulated by LPS. Some of these compounds also exhibited cytotoxicity against colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia cells (Abdel‐Aziz et al., 2011).
  • Enzyme Modulation in Carcinogenesis:

    • Derivatives from the reaction of 2-bromo-1-(5,6,7,8-tetrahydro-naphthalen-2-yl)-ethanone with imidazo[1,2-a]pyridine were found to modulate enzymes involved in carcinogen metabolism, showing potential in inhibiting DNA damage and scavenging reactive oxygen species (Hamdy et al., 2010).
  • Structural Analysis:

    • Studies have analyzed the structural details of compounds with bromopyridyl substituents on imidazo[1,2-a]pyridines, contributing to a deeper understanding of molecular interactions and properties (Huang et al., 2010).
  • Antimicrobial Activities:

    • Mannich bases synthesized from reactions involving 2-bromo-1-(aryl)ethanones and imidazo[1,2-a]pyridines displayed antimicrobial properties against various bacterial and fungal strains, indicating their potential use as antimicrobial agents (Desai et al., 2012).
  • Synthetic Methodologies:

    • Research has focused on developing new synthetic methodologies for creating 3-bromo-imidazo[1,2-a]pyridines, demonstrating the utility of these compounds in organic synthesis (Zhou et al., 2016).
  • Corrosion Inhibition:

    • Imidazo[4,5-b] pyridine derivatives, which are structurally related to 2-bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone, were evaluated for their ability to inhibit mild steel corrosion, showcasing their potential in materials science (Saady et al., 2021).

Future Directions

Given the wide range of biological activities exhibited by imidazole derivatives , there is significant potential for the development of new drugs based on these compounds. Future research could focus on exploring the therapeutic potential of “2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone” and similar compounds, as well as developing more efficient synthesis methods .

properties

IUPAC Name

2-bromo-1-imidazo[1,2-a]pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-5-8(13)7-6-11-9-3-1-2-4-12(7)9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFGDFNPKLHQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone

Synthesis routes and methods

Procedure details

22.1 g of 3-acetylimidazo[1,2-a]pyridine was dissolved in 220 ml of acetic acid. 35.1 ml of a 30% hydrogen bromide/acetic acid solution was added dropwise to the solution at 0° C. Then 28.6 g of bromine was added dropwise thereto at 40° C. The mixture was stirred at 40° C. for 2 h and crystals thus formed were filtered. The crystals were dissolved in 100 ml of water. The solution was made alkaline with an excess of an aqueous sodium hydrogencarbonate solution and then extracted with ethyl acetate. The organic layer was concentrated and the obtained brown solid was purified according to silica gel column chromatography (eluted with ethyl acetate) to obtain 13.5 g (yield: 40%) of 3-bromoacetylimidazo[1,2-a]pyridine (yield: 40%) in the form of yellow crystals. ii) A suspension comprising 1.91 g (6.0 mmol) of 4-(4-methylsulfonylaminobenzoyl)piperidine hydrochloride, 3.0 g of potassium carbonate and 40 ml of dimethylformamide was stirred at 80° C. for 1 h. After cooling to room temperature, 1.99 g of 3-bromoacetylimidazo[1,2-a]pyridine prepared in the above step i) was added thereto and the mixture was stirred at room temperature for 6 h. The reaction mixture was filtered and the filtrate was concentrated to obtain a solid residue, which was then purified according to silica gel column chromatography (chloroform:methanol =96.4). The purified product was converted into its dihydrochloride with ethanolic hydrogen chloride and recrystallized from methanol/acetone to obtain 1.75 g (yield: 58%) of the intended compound.
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
28.6 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Keith, LA Gomez, AJ Barbier, SJ Wilson… - Bioorganic & medicinal …, 2007 - Elsevier
A series of novel and potent 6-heteroaryl-pyrrolidino-tetrahydroisoquinolines with dual histamine H 3 antagonist/serotonin transporter inhibitor activity is described. In vitro and in vivo …
Number of citations: 33 www.sciencedirect.com

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